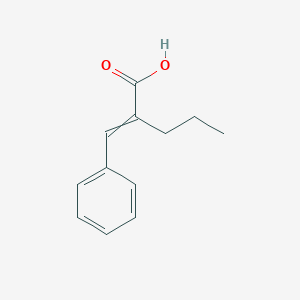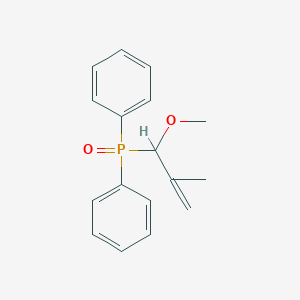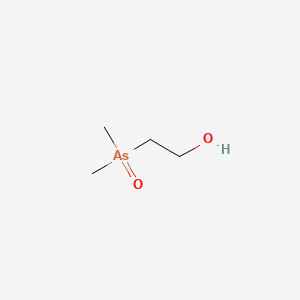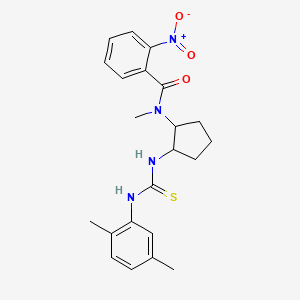![molecular formula C15H18N4O2+2 B14430725 4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium CAS No. 80466-19-9](/img/structure/B14430725.png)
4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium is a complex organic compound with a unique structure that includes a pyridinium ring and a hydroxyimino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium typically involves multiple steps, starting with the preparation of the pyridinium ring. The hydroxyimino group is then introduced through a series of reactions, including oxidation and substitution reactions. The final product is obtained through purification processes such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium undergoes various types of chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield nitroso derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function. The pyridinium ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and induction of cell death in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Carbamoyl-1-(4-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}butyl)pyridinium
- 3-Carbamoyl-1-(4-carboxybenzyl)pyridinium
Uniqueness
4-Carbamoyl-1-(3-{4-[(E)-(Hydroxyimino)methyl]pyridinium-1-Yl}propyl)pyridinium is unique due to its specific structure, which includes a propyl linker between the pyridinium rings. This structural feature may confer distinct chemical and biological properties compared to similar compounds with different linkers or substituents .
Propiedades
| 80466-19-9 | |
Fórmula molecular |
C15H18N4O2+2 |
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C15H16N4O2/c16-15(20)14-4-10-19(11-5-14)7-1-6-18-8-2-13(3-9-18)12-17-21/h2-5,8-12H,1,6-7H2,(H-,16,20)/p+2 |
Clave InChI |
KCCVYOKFPFWMQG-UHFFFAOYSA-P |
SMILES isomérico |
C1=C[N+](=CC=C1/C=N/O)CCC[N+]2=CC=C(C=C2)C(=O)N |
SMILES canónico |
C1=C[N+](=CC=C1C=NO)CCC[N+]2=CC=C(C=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


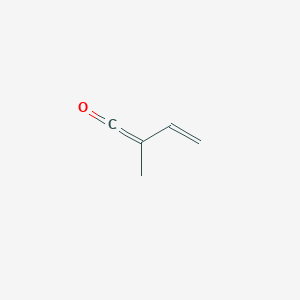
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/no-structure.png)
![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)
![5,5-Dimethylbicyclo[2.1.1]hexane-1-carbonyl chloride](/img/structure/B14430683.png)

